molecular formula C35H60N4O7S B1164681 (Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide

(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide

Cat. No. B1164681
M. Wt: 681
InChI Key: HUDAMYXUDLGXNK-BUZULNEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thromboxane A2 (TXA2) is produced from arachidonic acid by many cells and causes irreversible platelet aggregation and contraction of vascular and bronchial smooth muscle. TXA2 is rapidly hydrolyzed non-enzymatically to TXB2, which is then quickly metabolized to urinary metabolites for clearance by the kidneys. TXB2-biotin is an affinity probe which allows TXB2 to be detected through an interaction with the biotin ligand. It was designed to allow TXB2 to be detected in complexes with protein binding partners.

Scientific Research Applications

Antioxidant and Biological Activities

  • Compounds structurally related to the specified chemical have been identified as potent in vitro antioxidants, inhibiting the autoxidation of linoleic acid and showing inhibitory effects on soybean-lipoxygenase, indicating significant antioxidant and anti-inflammatory potentials (Juch & Rüedi, 1997).

Applications in Coordination Chemistry

  • Research on biotin derivatives, which are structurally related to the specified chemical, has led to the development of chiral coordination polymers. These polymers exhibit unique structural properties and potential applications in the field of material science and coordination chemistry (Altaf & Stoeckli-Evans, 2013).

Synthesis of Novel Compounds and Antimicrobial Activity

  • Novel pyrane glycosides, similar in structure to the specified compound, have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Srinivas, Sunitha, & Shamili, 2020).

Development of Biosensors

  • Derivatives of the specified compound have been used in the synthesis of biotin pre-functionalized linkers, which are key in the development of new biosensor probes. This advancement highlights the compound's relevance in the field of analytical chemistry and diagnostics (Banasik, 2017).

Cytoprotective Properties

  • Diarylheptanoids, which are structurally related, have been isolated from Zingiber officinale and demonstrated potent protection against lipid peroxidation and oxidative damage in rat hepatocytes, indicating their potential use in developing cytoprotective agents (Tao et al., 2008).

properties

Product Name

(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide

Molecular Formula

C35H60N4O7S

Molecular Weight

681

InChI

InChI=1S/C35H60N4O7S/c1-2-3-7-14-25(40)19-20-29-26(28(41)23-33(44)46-29)15-8-4-5-9-17-31(42)36-21-12-6-13-22-37-32(43)18-11-10-16-30-34-27(24-47-30)38-35(45)39-34/h4,8,19-20,25-30,33-34,40-41,44H,2-3,5-7,9-18,21-24H2,1H3,(H,36,42)(H,37,43)(H2,38,39,4

InChI Key

HUDAMYXUDLGXNK-BUZULNEHSA-N

SMILES

O[C@@H]1[C@H](C/C=CCCCC(NCCCCCNC(CCCC[C@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)OC(O)C1

synonyms

TXB2-biotin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide
Reactant of Route 2
(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide
Reactant of Route 3
(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide
Reactant of Route 4
(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide
Reactant of Route 5
(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide
Reactant of Route 6
(Z)-7-((2R,3S,4S)-4,6-dihydroxy-2-((S,E)-3-hydroxyoct-1-en-1-yl)tetrahydro-2H-pyran-3-yl)-N-(5-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentyl)hept-5-enamide

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